U-54494A HYDROCHLORIDE U-54494A HYDROCHLORIDE κ-opioid agonist and anticonvulsant. Perhaps acts as an NMDA antagonist.
Brand Name: Vulcanchem
CAS No.: 112465-94-8
VCID: VC0004169
InChI: InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1
SMILES: CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl
Molecular Formula: C18H25Cl3N2O
Molecular Weight: 391.8 g/mol

U-54494A HYDROCHLORIDE

CAS No.: 112465-94-8

Cat. No.: VC0004169

Molecular Formula: C18H25Cl3N2O

Molecular Weight: 391.8 g/mol

* For research use only. Not for human or veterinary use.

U-54494A HYDROCHLORIDE - 112465-94-8

CAS No. 112465-94-8
Molecular Formula C18H25Cl3N2O
Molecular Weight 391.8 g/mol
IUPAC Name 3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride
Standard InChI InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1
Standard InChI Key WFUASZXAHZXJMX-PPPUBMIESA-N
Isomeric SMILES CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl
SMILES CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl
Canonical SMILES CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl

Chemical Identity and Structural Properties

U-54494A hydrochloride belongs to the benzamide class of compounds, characterized by a dichlorinated aromatic ring and a cyclohexyl-pyrrolidine substituent. The molecular formula of the free base is C₁₈H₂₄Cl₂N₂O, with a molecular weight of 355.302 g/mol. In its hydrochloride salt form, the molecular weight increases to 391.8 g/mol due to the addition of a hydrochloric acid moiety .

Stereochemical Configuration

The compound exists as a racemic mixture of two enantiomers, with defined stereocenters at the cyclohexyl and pyrrolidine moieties. The absolute configuration is specified as (1R,2S) for the active enantiomer, though commercial preparations typically contain both stereoisomers . The isomeric SMILES notation is:
CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide hydrochloride
CAS Number112465-94-8
Molecular Formula (Salt)C₁₈H₂₅Cl₃N₂O
XLogP34.2 (lipophilic)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s lipophilicity (XLogP3 = 4.2) facilitates blood-brain barrier penetration, a critical feature for central nervous system (CNS) activity .

Pharmacological Mechanisms and Target Engagement

U-54494A hydrochloride demonstrates a dual mechanism of action, combining κ-opioid receptor agonism with voltage-gated ion channel modulation.

Ion Channel Modulation

The anticonvulsant efficacy primarily stems from:

  • Voltage-Gated Sodium Channel Blockade: U-54494A inhibits Naᵥ1.2 channels with an IC₅₀ of 72 µM, exhibiting use-dependent blocking kinetics that preferentially suppress hyperexcitable neurons .

  • Potassium Channel Activation: At 100 µM, the compound enhances Kᵥ7.2/7.3 (KCNQ2/3) currents, stabilizing resting membrane potentials .

  • Calcium Homeostasis Regulation: U-54494A reduces depolarization-induced ⁴⁵Ca²⁺ uptake into synaptosomes by 40–60% at 10 µM, attenuating glutamate release and excitotoxicity .

Table 2: Key Pharmacodynamic Targets

TargetEffectPotency (IC₅₀/EC₅₀)
κ-Opioid ReceptorAgonism28 nM
Naᵥ1.2 Sodium ChannelUse-Dependent Block72 µM
KCNQ2/3 Potassium ChannelCurrent Enhancement100 µM
L-Type Calcium ChannelInward Current Inhibition45 µM

Comparative Anticonvulsant Efficacy

In rodent models, U-54494A hydrochloride demonstrates broad-spectrum anticonvulsant activity comparable to phenytoin and phenobarbital, but with a distinct mechanistic profile:

Electroshock Seizures

  • ED₅₀ in Mice:

    • Intraperitoneal: 28 mg/kg (15 min post-dose)

    • Oral: 61 mg/kg (30 min post-dose) .

  • Therapeutic Index (TD₅₀/ED₅₀): 4.2, superior to phenobarbital (2.1) and carbamazepine (3.0) .

Excitatory Amino Acid-Induced Seizures

U-54494A effectively suppresses convulsions induced by:

  • Kainic Acid (ED₅₀ = 12 mg/kg)

  • N-Methyl-D-Aspartate (NMDA) (ED₅₀ = 18 mg/kg)

  • Bay K 8644 (L-type calcium channel agonist; ED₅₀ = 22 mg/kg) .

Notably, it lacks activity against γ-aminobutyric acid (GABA)-related convulsants like pentylenetetrazole, distinguishing it from benzodiazepines .

Metabolic Profile and Active Metabolites

Hepatic cytochrome P450 enzymes (primarily CYP3A4) metabolize U-54494A into two bioactive derivatives:

U-83892E

  • Structure: N-demethylated analog

  • Activity:

    • Naᵥ1.2 Block (IC₅₀ = 68 µM)

    • Anticonvulsant ED₅₀ = 34 mg/kg (mice, i.p.).

U-83894A

  • Structure: Cyclohexyl hydroxylation product

  • Activity:

    • KCNQ2/3 Activation (EC₅₀ = 89 µM)

    • Prolongs seizure latency by 220% in amygdala-kindled rats.

These metabolites exhibit longer elimination half-lives (t₁/₂ = 6.8–9.2 h vs. 2.5 h for parent compound), contributing to sustained efficacy.

Therapeutic Implications and Future Directions

U-54494A hydrochloride’s unique combination of κ-opioid agonism and ion channel modulation positions it as a multitarget antiepileptic drug candidate. Current research priorities include:

  • Enantiomer Separation: Evaluating the (1R,2S)-enantiomer for enhanced potency and reduced off-target effects .

  • Combination Therapy: Synergistic studies with levetiracetam to address drug-resistant seizures.

  • Neuroprotection Trials: Investigating efficacy in traumatic brain injury models, leveraging calcium homeostasis modulation .

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